Clavulanic Acid Methyl Ester-13CD3

Isotopic Purity Mass Spectrometry Internal Standard Validation

Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled analog of clavulanic acid methyl ester, a substituted clavulanic acid that acts as a β-lactamase inhibitor. This compound features a carbon-13 atom and three deuterium atoms incorporated into its methyl ester moiety, yielding a molecular formula of C8¹³CH8D3NO5 and a molecular weight of 217.2 g/mol.

Molecular Formula C₈¹³CH₈D₃NO₅
Molecular Weight 217.2
Cat. No. B1163078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavulanic Acid Methyl Ester-13CD3
Synonyms(2R,3Z,5R)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl Ester-13CD3;  [2R-(2α,3Z,5α)]- 3-(2-Hydroxyethylidene)-7-oxo-4-oxa-_x000B_1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl Ester-13CD3;  Methyl Clavulanate-
Molecular FormulaC₈¹³CH₈D₃NO₅
Molecular Weight217.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clavulanic Acid Methyl Ester-13CD3: A Dual-Labeled Internal Standard for Precise Quantification in Pharmaceutical Analysis


Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled analog of clavulanic acid methyl ester, a substituted clavulanic acid that acts as a β-lactamase inhibitor [1]. This compound features a carbon-13 atom and three deuterium atoms incorporated into its methyl ester moiety, yielding a molecular formula of C8¹³CH8D3NO5 and a molecular weight of 217.2 g/mol [2]. As an isotopically labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows to correct for analytical variability, matrix effects, and sample preparation losses during the quantification of clavulanic acid and its metabolites in complex biological matrices [3].

Why Unlabeled Clavulanic Acid Methyl Ester Cannot Substitute for Clavulanic Acid Methyl Ester-13CD3 in Regulated Bioanalysis


In quantitative LC-MS/MS assays, unlabeled clavulanic acid methyl ester co-elutes with the target analyte and experiences identical ion suppression or enhancement within the electrospray ionization (ESI) source [1]. This phenomenon, known as the matrix effect, compromises the accuracy and precision of the measurement. Clavulanic Acid Methyl Ester-13CD3, due to its distinct isotopic signature (mass shift of +4 Da from the unlabeled analog), can be chromatographically resolved by the mass spectrometer's quadrupole analyzer, allowing it to function as an ideal internal standard that corrects for both matrix effects and extraction recovery [2]. Generic substitution with the unlabeled compound is therefore impossible for any method requiring validated, regulatory-compliant quantitation.

Quantitative Differentiation of Clavulanic Acid Methyl Ester-13CD3: Isotopic Purity, Stability, and Analytical Performance Metrics


Isotopic Enrichment: 99% 13C and 98% 2H Ensures Negligible Cross-Talk in MRM Transitions

Clavulanic Acid Methyl Ester-13CD3 is manufactured to a minimum isotopic enrichment specification of 99% for carbon-13 and 98% for deuterium (²H) [1]. In multiple reaction monitoring (MRM) assays, this high enrichment minimizes the isotopic contribution of the internal standard to the analyte's quantifier ion channel, a critical parameter for achieving the lower limit of quantification (LLOQ) required in bioequivalence studies [2].

Isotopic Purity Mass Spectrometry Internal Standard Validation

Chemical Purity: ≥98% Purity Confirmed by HPLC-UV and LC-MS

The compound is supplied with a minimum chemical purity of 98.00% as determined by HPLC-UV and LC-MS analysis . This level of purity ensures that the signal response observed in mass spectrometric analysis is overwhelmingly attributable to the labeled species, rather than unlabeled impurities or degradation products that could skew quantitative results [1].

Chemical Purity Reference Standard Impurity Profiling

Stability: Documented ≥1 Year Shelf-Life Under Recommended Storage

Vendor specifications indicate a minimum stability of ≥1 year when stored under recommended conditions [1]. This documented long-term stability provides procurement confidence, as the compound can be inventoried without the risk of rapid degradation that necessitates frequent, costly re-certification or re-synthesis [2].

Compound Stability Supply Chain Reliability Long-term Storage

Analytical Utility: Core Internal Standard for ANDA Method Validation and QC

Clavulanic Acid Methyl Ester-13CD3 is explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of Clavulanate [1]. Its application as a stable isotope-labeled internal standard (SIL-IS) directly addresses FDA and EMA requirements for bioanalytical method validation, which mandate the use of a suitable internal standard to correct for analytical variability [2].

Method Validation ANDA Quality Control Regulatory Compliance

Primary Application Scenarios for Clavulanic Acid Methyl Ester-13CD3 in Pharmaceutical Development


Internal Standard for LC-MS/MS Quantitation of Clavulanic Acid in Plasma for Bioequivalence Studies

In support of Abbreviated New Drug Application (ANDA) submissions, this compound is used as the stable isotope-labeled internal standard to achieve the precision and accuracy required by regulatory agencies for pharmacokinetic (PK) parameters such as Cmax and AUC . Its high isotopic enrichment (≥99% 13C, ≥98% 2H) ensures minimal interference with the analyte signal, enabling reliable quantitation at therapeutic concentrations [1].

Correction of Matrix Effects in Urinary Excretion Studies of Clavulanate Formulations

Clavulanic Acid Methyl Ester-13CD3 is employed to normalize variable ionization efficiency in ESI-LC-MS caused by endogenous urinary compounds . By co-eluting with unlabeled clavulanic acid but being mass-resolved, it provides a robust correction factor for ion suppression, which is essential for accurate determination of renal clearance and total urinary recovery in mass balance studies [1].

Quality Control (QC) Release Testing of Clavulanate Potassium API and Finished Dosage Forms

This labeled standard is integrated into validated LC-MS methods for the identification, assay, and impurity profiling of clavulanate potassium drug substance and drug product . Its use as an internal standard improves the method's ruggedness by compensating for minor variations in injection volume and instrument drift, thereby ensuring compliance with USP and EP monograph specifications [1].

In Vitro Metabolism and Stability Studies of Clavulanic Acid Prodrugs

When investigating the hydrolytic stability of novel clavulanic acid esters in simulated physiological fluids, Clavulanic Acid Methyl Ester-13CD3 serves as a quantitative tracer to measure the rate of conversion to the parent acid . This application leverages the compound's distinct mass to differentiate newly formed clavulanic acid from the added internal standard, enabling accurate determination of prodrug activation kinetics [1].

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